![molecular formula C24H28N2O3S2 B2857528 ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 450350-43-3](/img/structure/B2857528.png)
ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Indoles are also a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and LSD, and several plants such as strychnine .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Synthesis of Novel Compounds
This compound is synthesized from the reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives . The reactions proceeded in acetone as a solvent under reflux for 5 h in good yields . The structures of new compounds were confirmed by 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, infrared, elemental analyses, and mass spectroscopy .
Pharmaceutical Industry
Amides, such as this compound, are important for the pharmaceutical industry . A coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain a similar compound .
Biological Activities
The indole moiety, which is part of this compound, occurs in a number of natural products and alkaloids, and its derivatives are widely used in various medicine formulations . It has been reported that they exhibit numerous biological activities, including antirheumatoidal, antioxidant, antibacterial, antiviral, antiallergic, and antileukemic activities .
Drug Synthesis
The sulfur- and nitrogen-containing aromatic heterocyclic compounds known as benzothiazoles and analogs play a crucial role in the synthesis of new drugs . These compounds have different pharmacological and biological effects, and have different applications in the production of carbonic anhydrase enzyme inhibitory, anti-inflammatory, anticancer, antimicrobial, antitumor, Alzheimer, antibacterial, antiallergic, and antioxidant drugs .
Industrial Applications
Benzothiazoles are also widely used in a variety of consumer and industrial products such as nonlinear optics (NLOs), textiles, α-glucosidase inhibitors, organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Nevertheless, indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that the compound might interact with its targets, leading to changes that could contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This implies that the compound could potentially affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.
properties
IUPAC Name |
ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-3-26-14-20(16-10-8-9-12-18(16)26)30-15-21(27)25-23-22(24(28)29-4-2)17-11-6-5-7-13-19(17)31-23/h8-10,12,14H,3-7,11,13,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNHWDSOEINWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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